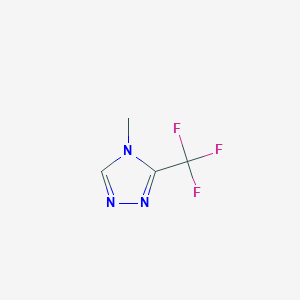

4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole

Description

BenchChem offers high-quality 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-(trifluoromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c1-10-2-8-9-3(10)4(5,6)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDUWWNYQLJIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-50-0 | |

| Record name | 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, making this triazole scaffold a valuable building block in the design of novel therapeutic agents. This document details two primary synthetic strategies, encompassing the construction of the core 3-(trifluoromethyl)-1,2,4-triazole ring system followed by regioselective N-methylation. Each section provides in-depth chemical reasoning, step-by-step experimental protocols, and characterization data to ensure scientific integrity and practical applicability for professionals in the field.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. The incorporation of a trifluoromethyl (CF₃) moiety into organic molecules can profoundly influence their physicochemical and biological properties. The high electronegativity and lipophilicity of the CF₃ group often lead to enhanced metabolic stability, improved binding affinity to biological targets, and increased cell membrane permeability. Consequently, the synthesis of trifluoromethyl-substituted heterocycles, such as 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, is of paramount importance for the development of next-generation pharmaceuticals.

This guide delineates robust and reproducible synthetic methodologies for 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, focusing on the underlying chemical principles that govern reaction outcomes. The presented strategies are designed to be both efficient and scalable, providing a solid foundation for further research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of the target compound is presented below for reference.

| Property | Value | Source |

| CAS Number | 1227465-50-0 | [1][2][3] |

| Molecular Formula | C₄H₄F₃N₃ | [3] |

| Molecular Weight | 151.09 g/mol | [1] |

| IUPAC Name | 4-methyl-3-(trifluoromethyl)-4H-1,2,4-triazole | [3] |

| Canonical SMILES | CN1C=NN=C1C(F)(F)F | [3] |

Synthetic Strategies

The synthesis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is most effectively approached through a two-stage process:

-

Formation of the 3-(Trifluoromethyl)-1H-1,2,4-triazole Core: This initial step focuses on constructing the fundamental heterocyclic ring with the trifluoromethyl substituent at the 3-position.

-

Regioselective N-Methylation: The second stage involves the introduction of a methyl group onto the N4 nitrogen atom of the pre-formed triazole ring.

The following sections will elaborate on specific protocols for each of these stages.

Part 1: Synthesis of the 3-(Trifluoromethyl)-1H-1,2,4-triazole Intermediate

The synthesis of the 3-(trifluoromethyl)-1H-1,2,4-triazole intermediate is a critical first step. Several methods have been reported for the construction of the 3-trifluoromethyl-1,2,4-triazole ring system.[4][5][6] A robust and accessible method involves the cyclization of a suitable acyclic precursor. One such method is the reaction of trifluoroacetic anhydride with thiosemicarbazide, followed by oxidative desulfurization.

Reaction Pathway: Trifluoroacetic Anhydride and Thiosemicarbazide Route

This pathway offers a straightforward approach utilizing commercially available starting materials. The reaction proceeds through the formation of an N-acylthiosemicarbazide intermediate, which then undergoes cyclization and subsequent desulfurization to yield the desired triazole.

Caption: Synthetic pathway for 3-(Trifluoromethyl)-1H-1,2,4-triazole.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-1,2,4-triazole

Materials:

-

Thiosemicarbazide

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Ethanol

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Acylation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiosemicarbazide (1.0 eq) in pyridine at 0 °C. Add trifluoroacetic anhydride (1.1 eq) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 4 hours.

-

Cyclization: To the reaction mixture, add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux for 6 hours.

-

Acidification and Isolation of Thiol Intermediate: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3. The resulting precipitate, 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, is collected by vacuum filtration, washed with cold water, and dried.

-

Oxidative Desulfurization: Suspend the dried triazole-thiol intermediate in ethanol. Add 30% hydrogen peroxide (3.0 eq) dropwise at room temperature. The reaction is exothermic and should be controlled with an ice bath. Stir the mixture for 12 hours at room temperature.

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-(trifluoromethyl)-1H-1,2,4-triazole.

Part 2: Regioselective N-Methylation

The final step in the synthesis is the introduction of a methyl group at the N4 position of the 3-(trifluoromethyl)-1H-1,2,4-triazole. The regioselectivity of this alkylation is a critical consideration, as methylation can potentially occur at the N1, N2, or N4 positions. The electronic nature of the trifluoromethyl group influences the nucleophilicity of the different nitrogen atoms in the triazole ring.

Reaction Pathway: N4-Methylation

The methylation is typically achieved using a suitable methylating agent in the presence of a base. The choice of base and solvent can significantly impact the regioselectivity of the reaction.

Sources

- 1. 4-methyl-3-(trifluoromethyl)-4H-1,2,4-triazole(SALTDATA: FREE) | 1227465-50-0 [chemicalbook.com]

- 2. 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole | CAS 1227465-50-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. isres.org [isres.org]

- 6. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. Intended for researchers, medicinal chemists, and drug development professionals, this guide synthesizes fundamental chemical data with practical experimental insights. We will explore the compound's structural identity, core physicochemical characteristics, and analytical profile. The narrative emphasizes the causal relationship between the molecule's structure—specifically the 1,2,4-triazole core and the trifluoromethyl substituent—and its observable properties. Detailed, field-proven protocols for the determination of key parameters are provided, underscoring the principles of scientific integrity and experimental validation.

Introduction: The Significance of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its robust chemical stability and versatile biological activity.[1] This five-membered heterocycle is a key pharmacophore in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding, its dipole character, and its structural rigidity, which facilitate high-affinity interactions with biological targets.[2] The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating electronic properties. The combination of these two motifs in 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole creates a molecule of significant interest as a building block for novel therapeutics.[3]

Understanding the fundamental physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery and development, influencing everything from reaction kinetics to formulation and bioavailability. This guide serves to elucidate these essential characteristics.

Chemical Identity and Structural Features

The unambiguous identification of a chemical entity is the foundation of all subsequent research. 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is defined by the following identifiers:

| Identifier | Value | Source |

| IUPAC Name | 4-methyl-3-(trifluoromethyl)-1,2,4-triazole | Fluorochem[4] |

| CAS Number | 1227465-50-0 | Fluorochem[4] |

| Molecular Formula | C₄H₄F₃N₃ | Fluorochem[4] |

| Molecular Weight | 151.09 g/mol | Fluorochem[4] |

| Canonical SMILES | CN1C=NN=C1C(F)(F)F | Fluorochem[4] |

| InChI Key | XEDUWWNYQLJIJX-UHFFFAOYSA-N | Fluorochem[4] |

Structural Analysis: The molecule consists of a 1,2,4-triazole ring methylated at the N4 position. The C3 position is substituted with a trifluoromethyl group. This specific arrangement has profound implications for its properties:

-

1,2,4-Triazole Core: Provides polarity and sites for hydrogen bond acceptance at the N1 and N2 atoms. The ring system is aromatic and planar.

-

N4-Methyl Group: This substitution prevents N-H tautomerism, locking the molecule into the 4H-1,2,4-triazole form. It also adds a small degree of lipophilicity.

-

C3-Trifluoromethyl Group: As a potent electron-withdrawing group, the -CF₃ substituent significantly influences the electron density of the triazole ring, impacting its basicity. It is also highly lipophilic, which is expected to dominate the molecule's overall solubility and partitioning behavior.

Core Physicochemical Properties: A Quantitative Overview

While extensive experimental data for this specific compound is not widely published, we can deduce its expected properties based on established chemical principles and data from analogous structures.

| Property | Expected Value / Observation | Rationale & Significance |

| Physical Form | White to off-white solid | Consistent with similar substituted triazoles.[5] |

| Melting Point | Data not available. | Expected to be a crystalline solid with a defined melting point, likely above 100 °C. The precise value is a key indicator of purity. |

| Boiling Point | Data not available. | High, with probable decomposition before boiling at atmospheric pressure, typical for heterocyclic compounds of this mass. |

| Solubility | Low in water; Soluble in polar organic solvents (e.g., Methanol, Acetone, DMSO). | The polar triazole ring offers some affinity for polar solvents, but the highly lipophilic -CF₃ group is expected to significantly reduce aqueous solubility.[6] Good organic solvent solubility is critical for its use in synthetic reactions. |

| Lipophilicity (logP) | Estimated > 1.0 | The parent compound, 4-methyl-4H-1,2,4-triazole, has a calculated logP of -0.185.[7] The addition of a -CF₃ group (a fragment with a high lipophilic contribution) will substantially increase the logP, making the molecule more lipid-soluble. This is a crucial parameter for predicting blood-brain barrier permeability and cell membrane penetration.[8] |

| Acidity/Basicity (pKa) | Weakly basic. | The parent 1,2,4-triazole is amphoteric, with a pKa of 2.45 for the conjugate acid.[9] The strong electron-withdrawing effect of the -CF₃ group will significantly reduce the basicity of the N1 and N2 lone pairs, resulting in a pKa for the conjugate acid that is likely less than 1. |

Analytical and Spectroscopic Profile

Characterization and quality control are paramount. The following analytical techniques are essential for confirming the identity, structure, and purity of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of non-volatile organic compounds. A reverse-phase method provides excellent resolution and reproducibility.

Protocol: Purity Determination by RP-HPLC

-

Rationale: This method separates the target analyte from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The UV detector is suitable as the triazole ring is a chromophore.

-

Instrumentation & Columns:

-

HPLC system with a UV-Vis detector.

-

Column: C18 stationary phase (e.g., SinoChrom ODS-BP, 4.6 × 200 mm, 5 µm).[10]

-

-

Mobile Phase Preparation:

-

Prepare Solvent A: HPLC-grade Water.

-

Prepare Solvent B: HPLC-grade Methanol or Acetonitrile.

-

A typical starting condition is an isocratic mobile phase of Methanol/Water (e.g., 90/10, v/v).[10] The ratio should be optimized to achieve a retention time of 3-10 minutes for the main peak.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Ensure complete dissolution, using sonication if necessary.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 240 nm (or an optimal wavelength determined by UV scan).[10]

-

-

Validation & Analysis:

-

Perform a blank injection (mobile phase only) to identify system peaks.

-

Inject the sample and integrate all peaks.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

System Trustworthiness: The method's reliability is confirmed by sharp, symmetrical peak shapes and a stable baseline.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Two distinct singlets are expected: one for the triazole ring proton (C5-H) and one for the N-methyl protons (N-CH₃). The chemical shifts will be influenced by the solvent and the electronic environment.

-

¹³C NMR: Signals corresponding to the N-methyl carbon, the two triazole ring carbons, and the trifluoromethyl carbon are expected. The carbon of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F).

-

¹⁹F NMR: A single, sharp singlet is expected, as the three fluorine atoms of the -CF₃ group are chemically equivalent. This is a highly diagnostic signal for confirming the presence of the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorption bands include C-H stretching for the methyl and aromatic protons, C=N and N=N stretching within the triazole ring, and, most diagnostically, very strong C-F stretching bands typically found in the 1100-1300 cm⁻¹ region.[11]

Key Experimental Workflows

The following sections provide detailed, step-by-step protocols for determining critical physicochemical parameters.

Workflow: Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.

Caption: Workflow for determining melting point via the capillary method.

Workflow: Octanol-Water Partition Coefficient (LogP) Determination

Objective: To quantify the lipophilicity of the compound, a critical parameter for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The Shake-Flask method is the gold standard.

Caption: Workflow for LogP determination using the Shake-Flask method.

Safety and Handling

Based on available supplier data, 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole should be handled with appropriate precautions.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area or chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Conclusion

4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound whose physicochemical properties are dictated by the interplay between its polar triazole core and its lipophilic, electron-withdrawing trifluoromethyl group. This results in a molecule that is expected to be a solid with low aqueous solubility, moderate-to-high lipophilicity (logP), and weak basicity. These characteristics make it a valuable and versatile building block in synthetic and medicinal chemistry. The analytical and experimental protocols outlined in this guide provide a robust framework for its characterization, ensuring data integrity and facilitating its application in the development of next-generation chemical entities.

References

-

PubChem. (n.d.). 3-(Trifluoromethyl)-1H-1,2,4-triazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved January 21, 2026, from [Link]

- Reddy, P. P., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.

- Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989280.

- Aggarwal, N., & Kumar, R. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 47, 116377.

- Matiadis, D., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 28(15), 5789.

- Du, Y., et al. (2022).

- Gökçe, H., et al. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods.

- Nuraliyeva, A. Z., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. Retrieved January 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4H-1,2,4-Triazole, 4-methyl- (CAS 10570-40-8). Retrieved January 21, 2026, from [Link]

- Alkan, M., et al. (2014). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.

- Zhang, X., et al. (2018). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.

- Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 20-33.

-

IndiaMART. (n.d.). 1,2,4-triazole Products. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 4H-1,2,4-Triazole, 4-methyl-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

- Gomaa, M. A., et al. (2021). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). Molecules, 26(16), 4945.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3-Methyl-1H-1,2,4-triazole | 7170-01-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. 4H-1,2,4-Triazole, 4-methyl- (CAS 10570-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. mdpi.com [mdpi.com]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a trifluoromethyl group onto the 4-methylated-1,2,4-triazole scaffold imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. This document details the structural information, proposed synthesis, spectral characteristics, chemical reactivity, and potential applications of this molecule, serving as a vital resource for researchers engaged in the design and development of novel chemical entities.

Introduction: The Scientific Rationale

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its utility stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups. The introduction of a trifluoromethyl (CF3) group can profoundly and beneficially alter the properties of a parent molecule.[2][3] The CF3 group is known to increase metabolic stability by blocking sites of oxidation, enhance lipophilicity which can improve cell permeability, and modulate the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.[4] The combination of the 1,2,4-triazole nucleus with a trifluoromethyl substituent, and further functionalization with a methyl group at the N4 position, results in a molecule with a unique profile, poised for exploration in various scientific domains.

Structural and Physicochemical Properties

4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is a five-membered aromatic heterocycle. The key structural and physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-methyl-3-(trifluoromethyl)-4H-1,2,4-triazole | |

| CAS Number | 1227465-50-0 | |

| Molecular Formula | C4H4F3N3 | |

| Molecular Weight | 151.09 g/mol | |

| Canonical SMILES | CN1C=NN=C1C(F)(F)F | |

| InChI Key | XEDUWWNYQLJIJX-UHFFFAOYSA-N | |

| Purity | Typically >95% | |

| Predicted XlogP | 0.3 |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is not extensively reported in readily available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of trifluoromethyl-substituted 1,2,4-triazoles and subsequent N-alkylation.[5][6] The proposed synthesis involves a two-step process: first, the formation of the 3-(trifluoromethyl)-1H-1,2,4-triazole ring, followed by the regioselective methylation at the N4 position.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Synthesis of 3-(Trifluoromethyl)-1H-1,2,4-triazole

This step is based on the cyclization of an appropriate amidrazone with trifluoroacetic anhydride.[5]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting amidrazone in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)-1H-1,2,4-triazole.

Part 2: N-Methylation to Yield 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole

This step involves the deprotonation of the triazole NH followed by reaction with a methylating agent.[7][8]

-

Deprotonation: Dissolve the crude 3-(trifluoromethyl)-1H-1,2,4-triazole in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). Add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

Methylation: After the evolution of hydrogen gas ceases, add a methylating agent, such as methyl iodide (CH3I, 1.2 equivalents), dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

-

Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent. The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole.

Spectral Data and Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its spectral characteristics can be reliably predicted based on the known properties of the trifluoromethyl group and the 4-methyl-1,2,4-triazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the methyl protons (N-CH₃) would likely appear in the range of 3.5-4.0 ppm. Another singlet for the C5-H of the triazole ring should be observed further downfield, typically in the region of 8.0-8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon (around 30-35 ppm), the two triazole ring carbons (C3 and C5), and the carbon of the trifluoromethyl group. The C3 carbon, attached to the electron-withdrawing CF₃ group, is expected to be significantly deshielded and appear in the range of 150-160 ppm. The C5 carbon will likely resonate around 140-150 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift in the range of 115-125 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single sharp singlet for the three equivalent fluorine atoms of the CF₃ group, likely in the range of -60 to -70 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the triazole ring and the substituents.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H (triazole ring) |

| 2980-2850 | C-H stretching | Methyl group (CH₃) |

| 1600-1450 | C=N and N=N stretching | 1,2,4-Triazole ring |

| 1300-1100 | C-F stretching | Trifluoromethyl group (CF₃) |

The C-F stretching bands of the trifluoromethyl group are typically strong and can be a key diagnostic feature in the IR spectrum.[9][10] The triazole ring vibrations also give rise to a series of characteristic bands.[11][12]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 151 would be expected. The fragmentation pattern is likely to involve the loss of the trifluoromethyl group ([M-CF₃]⁺ at m/z 82) and cleavage of the triazole ring.[13][14] Common fragmentation pathways for 1,2,4-triazoles include the loss of N₂ and HCN.

Chemical Reactivity

The reactivity of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is governed by the interplay of the electron-deficient triazole ring, the strongly electron-withdrawing trifluoromethyl group, and the N-methyl group.

Caption: Key reactivity aspects of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole.

-

Electrophilic Substitution: The 1,2,4-triazole ring is inherently electron-deficient, and this character is further amplified by the presence of the trifluoromethyl group. Consequently, electrophilic aromatic substitution on the triazole ring is generally difficult and requires harsh conditions.[15]

-

Nucleophilic Substitution: The C5 position of the triazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms and the trifluoromethyl group at C3.[16] Halogenation at the C5 position, if achievable, would provide a handle for introducing various nucleophiles.

-

Reactivity of the Trifluoromethyl Group: The CF₃ group is generally stable to many reaction conditions.[17] However, under specific circumstances, such as with strong nucleophiles and in the presence of a suitable activating group, it can undergo transformations.

-

N-Methyl Group: The methyl group at the N4 position is generally unreactive, but it can influence the overall electronic properties and steric environment of the molecule.

Potential Applications

The unique combination of the 1,2,4-triazole scaffold and the trifluoromethyl group suggests a broad range of potential applications for 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole.

-

Medicinal Chemistry: Trifluoromethylated triazoles are of great interest in drug discovery.[2][18] They have been investigated for a variety of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] This molecule could serve as a key building block for the synthesis of more complex drug candidates.

-

Agrochemicals: Many successful fungicides and herbicides contain the 1,2,4-triazole moiety. The introduction of a trifluoromethyl group can enhance the efficacy and metabolic stability of these agrochemicals.[19]

-

Materials Science: Functionalized triazoles have been explored for their applications in materials science, including as corrosion inhibitors and as components of organic light-emitting diodes (OLEDs) and other electronic materials.[19] The electronic properties of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole make it a candidate for further investigation in these areas.

Safety and Handling

Based on the available safety data for similar compounds, 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole should be handled with care in a well-ventilated laboratory.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place.

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is a fascinating molecule with a rich potential for discovery in various scientific fields. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The predictable spectral and reactivity profile, combined with the promising applications of this class of compounds, makes it an attractive target for further research and development. This technical guide serves as a foundational resource to stimulate and support future investigations into this and related trifluoromethylated triazoles.

References

- BenchChem. (2025).

- Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles.

- ResearchGate. (n.d.).

- DTIC. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint).

- Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14333–14337.

- PubMed Central. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

- Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.

- ResearchGate. (n.d.).

- Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.

- Semantic Scholar. (n.d.).

- Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). Synthesis of new 1, 2, 4-triazole derivatives with expected biological activities. Journal of Heterocyclic Chemistry, 51(S1), E231-E237.

- ResearchGate. (n.d.). Trifluoromethylation of diverse heterocycles. Reaction condition:.

- Qiao, J. X., & Wang, T. C. (2011). Transformation of anionically activated trifluoromethyl groups to heterocycles under mild aqueous conditions. Organic letters, 13(7), 1694-1697.

- IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

- National Institutes of Health. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio).

- SciSpace. (n.d.).

- BenchChem. (2025). Navigating the Vibrational Landscape: An In-depth Technical Guide to the FTIR Spectral Data of 5-Undecyl-1H-1,2,4-triazol-3-amin.

- Frontiers. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- National Institutes of Health. (2021).

- PubMed Central. (2022).

- OUCI. (n.d.). Pharmacological Diversity of Triazole Scaffolds: A Review.

- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

- Chemistry LibreTexts. (2023).

- ResearchGate. (n.d.). FT-IR spectrum of PTFE powder. A denotes CF3 (1213 cm−1) and CF2....

- AIP Publishing. (2024).

- ResearchGate. (n.d.). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.

- AIP Conference Proceedings. (2022).

- Journal of the Chemical Society (Resumed). (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·.

- PubMed Central. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies.

- Freie Universität Berlin. (n.d.).

- BenchChem. (2025).

- ResearchGate. (n.d.).

- Chemistry Stack Exchange. (2019).

- ResearchGate. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.

- PubMed Central. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds.

- PubMed Central. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.

- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.

- RSC Publishing. (n.d.). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts.

- MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.

- ACS Publications. (n.d.).

- ResearchGate. (n.d.). a FTIR spectra of CF3 (CF2)8COOH and the modified surface by CF3....

- Organic Communications. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H).

- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.

- ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles....

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 16. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 19. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide synthesizes expected spectroscopic characteristics based on foundational principles and data from closely related structural analogs. We delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into the causality behind experimental choices and the interpretation of spectral data. This document is intended to serve as a robust reference for the structural elucidation and quality control of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole and similar fluorinated heterocyclic systems.

Introduction: The Significance of a Fluorinated Triazole

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents exhibiting antimicrobial, antifungal, and anticancer properties. The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The -CF₃ group's strong electron-withdrawing nature can significantly modulate the electronic properties of the heterocyclic ring, influencing its reactivity and intermolecular interactions. 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, with its specific substitution pattern, represents a key building block for the synthesis of novel therapeutic candidates and functional materials. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic signature.

Methodologies: The Rationale Behind Spectroscopic Analysis

The structural elucidation of a novel or synthesized organic molecule is a systematic process of piecing together evidence from various analytical techniques. The choice of spectroscopy methods is dictated by the need to unambiguously determine the molecular formula, connectivity of atoms, and the electronic environment of different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution.[1][2] It relies on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, a phenomenon known as resonance. The precise resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a detailed map of the molecule's structure.[3][4] For 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, a suite of NMR experiments is essential:

-

¹H NMR: To identify and quantify the hydrogen atoms.

-

¹³C NMR: To map the carbon skeleton of the molecule.

-

¹⁹F NMR: Crucial for directly observing the trifluoromethyl group, given that ¹⁹F is a highly sensitive, 100% abundant nucleus.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[7] When a molecule is ionized, it often breaks apart into smaller, characteristic fragments. By analyzing the masses of these fragments, the original structure can be deduced.[8] For this triazole derivative, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable techniques.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule. Different types of bonds (e.g., C-H, C=N, C-N) absorb infrared radiation at specific frequencies. An IR spectrum provides a "fingerprint" of the functional groups present in the molecule.[9] While it may not provide the detailed connectivity information of NMR, it is a rapid and simple method to confirm the presence of key structural motifs.[10]

Experimental Protocols & Workflows

The following sections describe standardized protocols for acquiring high-quality spectroscopic data for small organic molecules like 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole.

NMR Data Acquisition

A standard workflow for NMR analysis is depicted below. The choice of a deuterated solvent is critical to avoid large solvent signals obscuring the analyte's peaks; Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.[11]

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Sample Scan: The infrared spectrum of the sample is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Expected Spectroscopic Profile of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole

The following data is predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Caption: Structure of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.5 | Singlet (s) | 1H | H-5 (Triazole ring proton) | The proton on the triazole ring is in an electron-deficient environment, leading to a downfield chemical shift. Its exact position is influenced by the adjacent nitrogen atoms. |

| ~ 3.8 - 4.2 | Singlet (s) | 3H | N-CH₃ (Methyl protons) | The methyl group attached to the nitrogen atom is expected to appear as a singlet in this region. Data for similar 4-alkyl-4H-1,2,4-triazoles show N-CH₂ signals around 4.0-4.3 ppm, suggesting the N-CH₃ will be slightly upfield.[12] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four signals, one for each unique carbon atom. The trifluoromethyl group will have a significant effect on the chemical shifts of the carbons it is attached to and will also cause splitting of their signals due to C-F coupling.[13]

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~ 145 - 150 | Quartet (q, ²JCF ≈ 35-40 Hz) | C-3 (Triazole ring) | This carbon is directly attached to the electron-withdrawing -CF₃ group and three nitrogen atoms, causing it to be significantly deshielded. It will appear as a quartet due to two-bond coupling with the three fluorine atoms. |

| ~ 140 - 145 | Singlet (s) | C-5 (Triazole ring) | This is the CH carbon of the triazole ring. Its chemical shift is typical for sp² carbons in electron-deficient heterocyclic systems. |

| ~ 115 - 125 | Quartet (q, ¹JCF ≈ 270-280 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself will have a characteristic chemical shift and a very large one-bond coupling constant with the fluorine atoms. |

| ~ 30 - 35 | Singlet (s) | N-CH₃ | The N-methyl carbon is expected in the typical range for sp³ carbons attached to nitrogen. |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a direct and unambiguous way to confirm the presence and electronic environment of the trifluoromethyl group.[5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ -60 to -65 | Singlet (s) | 3F | -CF₃ | Trifluoromethyl groups attached to sp² carbons in heterocyclic rings typically resonate in this region relative to the standard CFCl₃. The absence of nearby protons or other fluorine atoms should result in a singlet.[14] |

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern. The exact mass can be confirmed using high-resolution mass spectrometry (HRMS).

| m/z Value | Interpretation | Rationale |

| 151 | Molecular Ion [M]⁺• | This corresponds to the exact molecular weight of C₄H₄F₃N₃. The intensity of this peak will depend on the ionization method and energy. |

| 132 | [M - F]⁺ | Loss of a single fluorine atom is a possible initial fragmentation step. |

| 82 | [M - CF₃]⁺ | Cleavage of the C-C bond between the triazole ring and the trifluoromethyl group is a likely and significant fragmentation pathway.[8] |

| 69 | [CF₃]⁺ | The trifluoromethyl cation itself is a stable fragment and is often observed. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups and the triazole ring structure.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety | Rationale |

| ~ 3100 - 3150 | C-H stretching | Aromatic C-H (on triazole ring) | This region is characteristic of sp² C-H stretching vibrations.[15] |

| ~ 2900 - 3000 | C-H stretching | Aliphatic C-H (in methyl group) | Typical stretching frequencies for sp³ C-H bonds. |

| ~ 1500 - 1600 | C=N stretching | Triazole ring | The stretching vibrations of the C=N and N=N bonds within the heterocyclic ring appear in this region.[16] |

| ~ 1400 - 1480 | C-N stretching | Triazole ring | Characteristic stretching vibrations for the C-N bonds within the ring system.[10] |

| ~ 1100 - 1300 | C-F stretching | Trifluoromethyl group | This region is dominated by strong, characteristic absorption bands due to the C-F bond stretching vibrations of the -CF₃ group. |

Conclusion

The structural elucidation of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole relies on a synergistic application of NMR, MS, and IR spectroscopy. While direct, published experimental data is scarce, a robust and reliable spectroscopic profile can be predicted based on established principles and data from analogous structures. The ¹H and ¹³C NMR spectra confirm the core carbon-hydrogen framework, while the ¹⁹F NMR provides an unmistakable signature for the trifluoromethyl group. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, and IR spectroscopy verifies the presence of key functional groups. This guide provides researchers with a foundational understanding and a set of expected data to aid in the synthesis, identification, and quality control of this important fluorinated heterocycle.

References

-

Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine. [Online] Available at: [Link][15]

-

Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344. [Online] Available at: [Link]

-

Slideshare. (2016). Structural elucidation by NMR(1HNMR). [Online] Available at: [Link][3]

-

Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Online] Available at: [Link][10]

-

Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Online] Available at: [Link][1]

-

Saeed, A., & Shahzadi, S. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 1-10. [Online] Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Online] Available at: [Link][4]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Online] Available at: [Link][13]

-

Sci-Hub. (1991). Mass Spectra of Some 1,2,4-Triazoles. [Online] Available at: [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Online] Available at: [Link][9]

-

Sravya, G., & Narsimha, P. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Online] Available at: [Link]

-

Lesar, A., & Mielke, Z. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121901. [Online] Available at: [Link][17]

-

Academia.edu. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Online] Available at: [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Online] Available at: [Link][11]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Online] Available at: [Link][2]

-

ResearchGate. (2020). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. [Online] Available at: [Link][16]

-

ResearchGate. (2020). Experimental (a)[10] and theoretical (b) IR spectra of triazole. [Online] Available at: [Link]

-

Dalvit, C., & Vulpetti, A. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 209(1), 99-105. [Online] Available at: [Link]

-

Singerman, A., & Danforth, R. H. (1973). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 10(1), 133-134. [Online] Available at: [Link]

-

ResearchGate. (2017). Interpretation of Mass Spectra. [Online] Available at: [Link]

-

Rosell, G., Belles, X., & Guerrero, A. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-292. [Online] Available at: [Link]

-

PubMed. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. [Online] Available at: [Link]

-

JACS Au. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. [Online] Available at: [Link]

-

StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. [Online] Available at: [Link][6]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Online] Available at: [Link][5]

-

SciELO. (2017). 1H-[8][15][18]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Online] Available at: [Link]

-

Royal Society of Chemistry. (2014). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. [Online] Available at: [Link][14]

-

Wiley-VCH. (2008). Supporting Information. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Online] Available at: [Link]

-

ResearchGate. (2021). ¹H, ¹³C and ¹⁵N NMR chemical shifts of 3-substituted.... [Online] Available at: [Link]

-

Mass Spectrometry: A Textbook, 3rd Edition. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Online] Available at: [7]

-

DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. [Online] Available at: [Link]

-

ResearchGate. (2020). The characteristic chemical shifts of methyl proton signals in ¹H NMR.... [Online] Available at: [Link]

-

ResearchGate. (2002). Calculated and experimental ¹³C NMR chemical shifts. [Online] Available at: [Link]

-

Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1. [Online] Available at: [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Online] Available at: [Link]

-

ResearchGate. (1995). ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. [Online] Available at: [Link]

-

MDPI. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Online] Available at: [Link][12]

-

ResearchGate. (2022). Spectroscopic characterization for 1,2,4-triazole 3. [Online] Available at: [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 4. jchps.com [jchps.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. whitman.edu [whitman.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijrpc.com [ijrpc.com]

- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. azolifesciences.com [azolifesciences.com]

- 12. mdpi.com [mdpi.com]

- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

A Technical Guide to the ¹H NMR Spectrum of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. Given the specificity of this molecule, this document focuses on the theoretical prediction of its ¹H NMR spectrum, grounded in fundamental principles and data from analogous structures. It outlines the structural features influencing the spectrum, predicts the chemical shift, multiplicity, and integration of the proton signals, and provides a detailed, field-tested protocol for experimental acquisition and data processing. This whitepaper serves as a predictive blueprint for researchers engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring structural verification through robust NMR spectroscopy.

Introduction: Structural Elucidation of a Novel Heterocycle

4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound featuring a five-membered triazole ring substituted with a methyl group at the N4 position and a trifluoromethyl (-CF₃) group at the C3 position. The unique electronic environment created by the aromatic triazole ring and the powerful electron-withdrawing nature of the -CF₃ group makes NMR spectroscopy an indispensable tool for its structural confirmation and purity assessment.

¹H NMR spectroscopy provides critical information about the chemical environment of protons within a molecule.[1] By analyzing the chemical shift, signal multiplicity (splitting pattern), and integration (signal area), one can confirm the connectivity and electronic nature of the molecular structure. For a novel or specialized compound like 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, a predictive understanding of its spectrum is the first step in targeted synthesis and characterization.

Theoretical ¹H NMR Spectral Analysis

A predictive analysis of the ¹H NMR spectrum is based on the molecule's distinct proton environments.

Diagram: Molecular Structure

Caption: Molecular structure of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole.

Proton Environments and Signal Prediction

The structure of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole contains two distinct sets of protons:

-

The N-methyl (N-CH₃) protons: Three equivalent protons on the methyl group attached to the N4 nitrogen.

-

The C5-H proton: A single proton attached to the C5 carbon of the triazole ring.

This leads to the prediction of two unique signals in the ¹H NMR spectrum.

Predicted Chemical Shifts (δ)

-

N-CH₃ Signal: The chemical shift of a methyl group attached to a nitrogen within a heterocyclic ring is influenced by the ring's aromaticity and the electronic effects of other substituents. In related 5-methyl-4H-1,2,4-triazole structures, the methyl signal appears around 2.3 ppm.[2] However, the C3 position in our target molecule is substituted with a trifluoromethyl (-CF₃) group, which is a potent electron-withdrawing group. This deshielding effect will draw electron density away from the triazole ring and, consequently, from the N-methyl group. Maximum deshielding has been observed in other heterocyclic systems when a trifluoromethyl group is introduced.[3] Therefore, the N-CH₃ signal is predicted to be downfield (at a higher ppm value) compared to simpler methyl-triazoles.

-

Predicted δ (N-CH₃): ~3.5 - 4.0 ppm

-

-

C5-H Signal: The proton directly attached to the triazole ring is in an electron-deficient environment due to the electronegativity of the adjacent nitrogen atoms. This typically places its chemical shift in the aromatic/heteroaromatic region. The strong deshielding influence of the adjacent -CF₃ group will further shift this proton signal significantly downfield.

-

Predicted δ (C5-H): ~8.0 - 8.5 ppm

-

Predicted Multiplicity and Integration

-

N-CH₃ Signal: The protons of the methyl group have no adjacent protons to couple with (the neighboring atom is nitrogen). Therefore, this signal will appear as a singlet (s) .[4]

-

C5-H Signal: This single proton has no neighboring protons and will also appear as a singlet (s) .

-

Integration: The relative area under each peak corresponds to the number of protons it represents.[4] The ratio of the integrals for the N-CH₃ signal to the C5-H signal will be 3:1 .

Summary of Predicted Spectral Data

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H |

| C5-H | 8.0 - 8.5 | Singlet (s) | 1H |

Recommended Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, reproducible ¹H NMR spectrum requires meticulous sample preparation and optimized instrument parameters.[5]

Step-by-Step Sample Preparation

-

Compound Weighing: Accurately weigh 5-10 mg of the synthesized 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual peak at ~7.26 ppm. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference for calibrating the chemical shift scale to 0.00 ppm. Many commercially available deuterated solvents already contain TMS.

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a clean 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz to 600 MHz NMR spectrometer. For small molecules, a single scan may be sufficient if the sample is concentrated, but multiple scans improve the signal-to-noise ratio.[6][7]

| Parameter | Recommended Value | Rationale |

| Spectrometer Freq. | ≥ 400 MHz | Higher fields provide better signal dispersion and resolution.[8] |

| Pulse Angle | 30° - 45° | A smaller flip angle allows for a shorter relaxation delay, speeding up the experiment.[6] |

| Acquisition Time (AQ) | 2.0 - 4.0 seconds | Sufficient time to allow the FID (Free Induction Decay) to decay, ensuring good resolution.[6][7] |

| Relaxation Delay (D1) | 1.0 - 2.0 seconds | Allows for partial T1 relaxation between scans, crucial for accurate integration.[6] |

| Number of Scans (NS) | 8 - 16 | Averages out random noise, improving the signal-to-noise ratio. |

| Spectral Width (SW) | 0 - 12 ppm | Covers the typical range for organic molecules. |

Data Processing and Interpretation Workflow

Raw NMR data (the FID) must be mathematically processed to generate the final frequency-domain spectrum.[9]

Diagram: NMR Data Workflow

Caption: Standard workflow from sample preparation to final spectral analysis.

Step-by-Step Data Processing

Modern NMR software (e.g., MestReNova, TopSpin) automates much of this process.[10]

-

Fourier Transformation (FT): The raw time-domain FID signal is converted into a frequency-domain spectrum.

-

Phase Correction: The phases of the peaks are adjusted manually or automatically so that all peaks are positive and have a symmetrical, absorptive Lorentzian shape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) can be used.

-

Integration: The area under each signal is calculated. The integral of one of the signals (e.g., the C5-H singlet) is normalized to its expected proton count (1H), and the software will automatically scale the other integrals relative to this reference.

Interpreting the Final Spectrum

The processed spectrum should display two sharp singlets. The downfield singlet at ~8.0-8.5 ppm should integrate to 1 proton, confirming the C5-H. The upfield singlet at ~3.5-4.0 ppm should integrate to 3 protons, confirming the N-CH₃ group. The absence of other signals (aside from solvent or known impurities) would indicate a high-purity sample. The observed chemical shifts, multiplicities, and integration ratios should align with the predictions in Table 1 to provide definitive structural confirmation of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole.

Conclusion

¹H NMR spectroscopy is a powerful and essential technique for the structural verification of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole. Through a predictive analysis based on established principles of chemical shifts and substituent effects, the spectrum is expected to show two distinct singlets: one at approximately 3.5-4.0 ppm (N-CH₃) and another at 8.0-8.5 ppm (C5-H), with an integration ratio of 3:1. This technical guide provides the theoretical foundation and a robust experimental and processing workflow for researchers to successfully acquire, analyze, and interpret the ¹H NMR spectrum, ensuring the unambiguous characterization of this novel fluorinated heterocycle.

References

-

Gfeller, D., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Available at: [Link]

-

Khan, I., & Siddiqui, I. (2014). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. JOURNAL OF ADVANCES IN CHEMISTRY. Available at: [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility. Available at: [Link]

-

Lindon, J. C., & Ferrige, A. G. (2009). NMR Data Processing. Encyclopedia of Magnetic Resonance. Available at: [Link]

-

Howe, P. W. A., et al. (2015). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. Available at: [Link]

-

Navarro-Vázquez, A., et al. (2013). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. Chemistry – A European Journal. Available at: [Link]

-

Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]

-

Basu, A., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]

-

Korovina, N. (2022). How to process 1H NMR data using Mnova. YouTube. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Chem 346 1H NMR Data Reporting Guide. Available at: [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

-

Singh, R., et al. (2015). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available at: [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. scispace.com [scispace.com]

- 8. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 10. youtube.com [youtube.com]

"mass spectrometry of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole"

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The 1,2,4-triazole core is a foundational moiety in a multitude of bioactive compounds, making the robust characterization of its derivatives essential for drug development and metabolic studies.[1][2] This document, intended for researchers and drug development professionals, details the foundational principles, experimental protocols, and expected fragmentation patterns for this specific molecule using complementary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By elucidating the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for achieving accurate structural elucidation and molecular weight confirmation.

Introduction

The Analyte: 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole

4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole (CAS 1227465-50-0) is a five-membered heterocyclic compound featuring a 1,2,4-triazole ring.[3][4] The structure is characterized by a methyl group substitution at the N4 position and a trifluoromethyl group at the C3 position. The trifluoromethyl group, a common bioisostere, significantly influences the molecule's electronic properties and metabolic stability, while the triazole scaffold is recognized for a wide spectrum of biological activities.[5][6] A precise understanding of its structure and behavior under mass spectrometric conditions is paramount for its application and study.

Chemical Structure and Properties:

The Critical Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique for the unambiguous identification and structural characterization of novel chemical entities. For a molecule like 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole, MS provides two complementary pieces of information:

-

Molecular Weight Confirmation: Soft ionization techniques like ESI deliver an accurate mass of the intact molecule, typically as a protonated species ([M+H]⁺), confirming its elemental composition.[7][8]

-